

# Comprehensive Characterization & Synthesis Guide: 3-Isobutoxy-4-nitrobenzoic Acid

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## Compound of Interest

Compound Name: 3-Isobutoxy-4-nitrobenzoic acid

CAS No.: 859034-50-7

Cat. No.: B2365674

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## Executive Summary

**3-Isobutoxy-4-nitrobenzoic acid** (CAS: 859034-50-7) is a functionalized benzoic acid derivative utilized primarily as a scaffold in the synthesis of

-helix mimetics (trisbenzamides) and dual kinase/bromodomain inhibitors (e.g., targeting ALK/BRD4). Its structural rigidity and specific substitution pattern make it an ideal building block for proteomimetic libraries targeting protein-protein interactions (PPIs), such as the p53/hDM2 interface.

This guide provides a validated protocol for its synthesis, detailed physicochemical characterization, and critical quality control parameters, emphasizing melting point determination as a purity indicator.

## Chemical Identity & Structural Properties[1][2][3][4]

| Property          | Detail  |
|-------------------|---|
| IUPAC Name        | 3-(2-Methylpropoxy)-4-nitrobenzoic acid                   |
| Common Name       | 3-Isobutoxy-4-nitrobenzoic acid                           |
| CAS Number        | 859034-50-7   |
| Molecular Formula | C   |
|                   | H   |
|                   | NO  |
| Molecular Weight  | 239.22 g/mol  |
| Appearance        | Pale yellow to yellow solid                               |
| Solubility        | Soluble in DMF, DMSO, DCM, EtOAc; Low solubility in water |

## Structural Significance

The isobutoxy group at the 3-position provides steric bulk and lipophilicity, essential for mimicking hydrophobic amino acid side chains (like Leucine) in peptidomimetic applications. The 4-nitro group serves as a masked amine for subsequent coupling reactions (after reduction) or as an electron-withdrawing group to modulate acidity.

## Physical Properties: Melting Point & Purity[5]

Accurate determination of the melting point (MP) is the primary rapid method for assessing solid-state purity.

### Melting Point Specification

- Reference Value: 193 °C (Standard Reference)
- Observed Range (Experimental): Typically 190–195 °C depending on crystal habit and solvent of recrystallization.

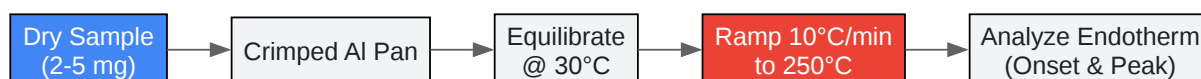
- Note: Significant deviations (<185 °C) often indicate the presence of the unhydrolyzed methyl ester intermediate or residual 3-hydroxy-4-nitrobenzoic acid starting material.

## Melting Point Determination Protocol (Capillary Method)

- Sample Prep: Dry the sample under vacuum (40 °C, >4 hours) to remove residual solvent (EtOAc/Hexanes).
- Loading: Pack 2–3 mm of material into a clean capillary tube.
- Ramp Rate:
  - Fast Ramp: 10 °C/min to 170 °C.
  - Slow Ramp: 1 °C/min from 170 °C to melt.
- Observation: Record the onset (liquid meniscus formation) and clear point (complete dissolution).

## Differential Scanning Calorimetry (DSC) Workflow

For pharmaceutical-grade validation, DSC is recommended to identify potential polymorphs.



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Figure 1: Standard DSC workflow for thermal characterization.

## Validated Synthesis Protocol

This protocol is adapted from optimized routes described in Journal of Medicinal Chemistry and related proteomimetic literature. It avoids the formation of inseparable impurities common in direct alkylation of the acid.

## Reaction Scheme

- Esterification: 3-Hydroxy-4-nitrobenzoic acid

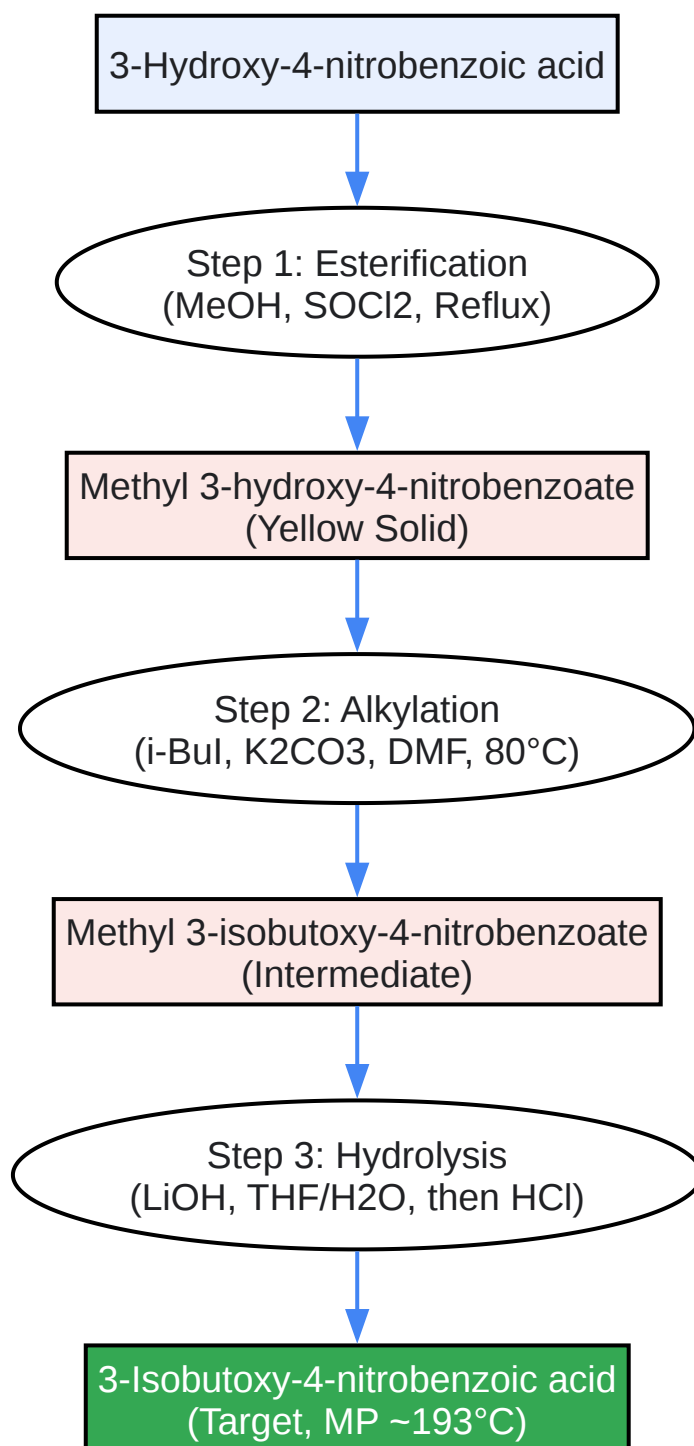
Methyl 3-hydroxy-4-nitrobenzoate.[\[1\]](#)[\[2\]](#)

- Alkylation: Methyl ester + Isobutyl iodide

Methyl 3-isobutoxy-4-nitrobenzoate.

- Hydrolysis: Methyl ester

**3-Isobutoxy-4-nitrobenzoic acid.**



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Figure 2: Convergent synthesis pathway minimizing side reactions.

## Detailed Methodology

- Alkylation (Step 2):
  - Dissolve methyl 3-hydroxy-4-nitrobenzoate (1.0 eq) in anhydrous DMF (0.1 M).
  - Add Potassium Carbonate (KCO) (2.0 eq) and 1-Iodo-2-methylpropane (1.5 eq).
  - Heat to 80 °C for 4–16 hours. Monitor by TLC (Hexanes/EtOAc 3:1).
  - Workup: Dilute with water, extract with EtOAc.<sup>[2]</sup> Wash organic layer with brine to remove DMF.
- Hydrolysis (Step 3):
  - Dissolve the crude ester in THF/Water (1:1).<sup>[2][3]</sup>
  - Add LiOH (3.0 eq). Stir at room temperature for 18 hours.
  - Workup: Acidify aqueous layer to pH 1 with 1M HCl.<sup>[1][2][3]</sup> The product will precipitate as a yellow solid.<sup>[1][2][3]</sup>
  - Purification: Filter the solid, wash with water, and dry. Recrystallize from EtOAc/Hexanes if MP is <190 °C.

## Definitive Characterization Data

To confirm identity beyond melting point, compare spectral data against the following literature standards.

### **H NMR Spectroscopy (500 MHz, CDCl<sub>3</sub>)**

- 7.85 (d, J = 8.2 Hz, 1H, Ar-H)<sup>[2][3]</sup>

- 7.79 (d, J = 1.3 Hz, 1H, Ar-H)[2][3]
- 7.76 (dd, J = 8.2, 1.3 Hz, 1H, Ar-H)[2][3]
- 3.95 (d, J = 6.3 Hz, 2H, O-CH  
-CH)
- 2.23–2.14 (m, 1H, CH(CH  
)  
)
- 1.08 (d, J = 6.9 Hz, 6H, CH(CH  
)  
)  
)[2][3]

Note: Data sourced from PMC6416358 (Designing Dual Inhibitors).

## Troubleshooting & Impurity Profiling

| Observation         | Probable Cause                           | Corrective Action  |
|---------------------|--|--|
| Low MP (<180 °C)    | Incomplete hydrolysis (Ester impurity)   | Check NMR for methyl singlet (~3.9 ppm). Re-subject to LiOH/THF. |
| Broad Melting Range | Residual Solvent or Moisture             | Dry at 50 °C under high vacuum for 12h.                          |
| Dark Orange Color   | Phenolic oxidation or base contamination | Recrystallize from Ethanol/Water or EtOAc/Hexanes.               |

## References

- Synthesis & NMR Data: Ciceri, P., et al. "Designing Dual Inhibitors of Anaplastic Lymphoma Kinase (ALK) and Bromodomain-4 (BRD4) by Tuning Kinase Selectivity." Journal of Medicinal Chemistry, 2019.

- Proteomimetic Applications: Barnard, A., et al. "Perturbation of the c-Myc–Max Protein–Protein Interaction via Synthetic -Helix Mimetics." *Angewandte Chemie*, 2015.
- General Properties: ChemicalBook & AK Scientific Databases, "**3-Isobutoxy-4-nitrobenzoic acid** (CAS 859034-50-7)."

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## Sources

- 1. [pubs.acs.org](https://pubs.acs.org) [[pubs.acs.org](https://pubs.acs.org)]
- 2. Designing Dual Inhibitors of Anaplastic Lymphoma Kinase (ALK) and Bromodomain-4 (BRD4) by Tuning Kinase Selectivity - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
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